1-Butanol, 4-[(1,1-dimethylethyl)sulfinyl]-
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Overview
Description
1-Butanol, 4-[(1,1-dimethylethyl)sulfinyl]- is an organic compound with the molecular formula C8H18O2S. It contains a butanol backbone with a sulfinyl group attached to the fourth carbon atom, which is further substituted with a tert-butyl group. This compound is characterized by its unique structural features, including a hydroxyl group, a primary alcohol, and a sulfoxide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 4-[(1,1-dimethylethyl)sulfinyl]- typically involves the following steps:
Starting Material: The synthesis begins with 1-butanol as the starting material.
Sulfoxidation: The introduction of the sulfinyl group is achieved through sulfoxidation reactions. Common reagents for this step include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Substitution: The tert-butyl group is introduced via a substitution reaction, often using tert-butyl chloride (t-BuCl) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach enhances yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-Butanol, 4-[(1,1-dimethylethyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products
Oxidation: Formation of butanal or butanoic acid.
Reduction: Formation of 1-butanol, 4-[(1,1-dimethylethyl)sulfanyl]-.
Substitution: Formation of alkyl halides.
Scientific Research Applications
1-Butanol, 4-[(1,1-dimethylethyl)sulfinyl]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 1-Butanol, 4-[(1,1-dimethylethyl)sulfinyl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the hydroxyl group can form hydrogen bonds with biological macromolecules, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
1-Butanol: A primary alcohol with a hydroxyl group attached to the first carbon atom.
tert-Butyl Alcohol: Contains a tert-butyl group attached to a hydroxyl group.
Dimethyl Sulfoxide (DMSO): A sulfoxide with two methyl groups attached to the sulfur atom.
Uniqueness
1-Butanol, 4-[(1,1-dimethylethyl)sulfinyl]- is unique due to the presence of both a sulfoxide and a tert-butyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
62295-81-2 |
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Molecular Formula |
C8H18O2S |
Molecular Weight |
178.29 g/mol |
IUPAC Name |
4-tert-butylsulfinylbutan-1-ol |
InChI |
InChI=1S/C8H18O2S/c1-8(2,3)11(10)7-5-4-6-9/h9H,4-7H2,1-3H3 |
InChI Key |
POHGVGUTLMBFBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)CCCCO |
Origin of Product |
United States |
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